molecular formula C10H11N3O2S B8006497 ethyl [4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]acetate

ethyl [4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B8006497
M. Wt: 237.28 g/mol
InChI Key: IKENVKSTKNBCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]acetate is an organic compound that features a thiophene ring and a triazole ring Thiophene is a sulfur-containing heterocycle, while triazole is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]acetate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Mechanism of Action

The mechanism of action of ethyl [4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]acetate involves its interaction with specific molecular targets:

Properties

IUPAC Name

ethyl 2-(4-thiophen-2-yltriazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-2-15-10(14)7-13-6-8(11-12-13)9-4-3-5-16-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKENVKSTKNBCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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